5-Ethyl-4,6-dimethoxypyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-4,6-dimethoxypyrimidin-2-amine is an organic compound with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol It is a derivative of pyrimidine, characterized by the presence of ethyl and methoxy groups at the 5th and 4th, 6th positions, respectively, and an amino group at the 2nd position
Preparation Methods
The synthesis of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-amino-4,6-dihydroxypyrimidine (ADH) from guanidine nitrate and diethyl malonate.
Methylation: ADH is then methylated using dimethyl carbonate (DMC) in the presence of potassium carbonate and a phase transfer catalyst (PTC) such as tetrabutyl ammonium bromide (TBAB).
Cyclization: The intermediate product undergoes cyclization to form this compound.
Industrial production methods focus on optimizing reaction conditions to improve yield and reduce environmental impact. For example, using DMC as a methylating agent is preferred over traditional toxic reagents like haloalkane and dimethyl sulfate due to its non-toxic and environmentally friendly nature .
Chemical Reactions Analysis
5-Ethyl-4,6-dimethoxypyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: Under appropriate conditions, the methoxy groups can be oxidized to form corresponding carbonyl compounds.
Substitution: The amino group at the 2nd position can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Ethyl-4,6-dimethoxypyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Ethyl-4,6-dimethoxypyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound may interfere with nucleic acid synthesis by mimicking natural nucleotides, leading to the disruption of cellular processes .
Comparison with Similar Compounds
5-Ethyl-4,6-dimethoxypyrimidin-2-amine can be compared with other similar compounds such as:
2-Amino-4,6-dimethoxypyrimidine: This compound lacks the ethyl group at the 5th position, making it less hydrophobic and potentially altering its biological activity.
5-Chloro-4,6-dimethoxypyrimidin-2-amine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
5-ethyl-4,6-dimethoxypyrimidin-2-amine |
InChI |
InChI=1S/C8H13N3O2/c1-4-5-6(12-2)10-8(9)11-7(5)13-3/h4H2,1-3H3,(H2,9,10,11) |
InChI Key |
WJUMOAPVZYHKEX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(N=C1OC)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.